1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1016515-38-0
VCID: VC8035955
InChI: InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2
SMILES: C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H15F3N2O
Molecular Weight: 272.27 g/mol

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

CAS No.: 1016515-38-0

Cat. No.: VC8035955

Molecular Formula: C13H15F3N2O

Molecular Weight: 272.27 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane - 1016515-38-0

Specification

CAS No. 1016515-38-0
Molecular Formula C13H15F3N2O
Molecular Weight 272.27 g/mol
IUPAC Name 1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2
Standard InChI Key STJNUBDPLBXZNE-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at positions 1 and 4—linked to a 3-(trifluoromethyl)benzoyl group. The diazepane ring confers conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁F₃N₂O
Molecular Weight342.36 g/mol
IUPAC Name[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[2-(trifluoromethyl)phenyl]methanone
InChI KeyInChI=1S/C17H21F3N2OS/c18-17(19,20)15-5-2-1-4-14(15)16(23)22-8-3-7-21(9-10-22)13-6-11-24-12-13/h1-2,4-5,13H,3,6-12H2

The trifluoromethyl group’s electronegativity influences electron distribution, enhancing binding affinity to biological targets such as enzymes or receptors .

Synthetic Pathways and Optimization

General Synthesis Strategy

Synthesis typically involves multi-step protocols, starting with the preparation of diazepane intermediates followed by benzoylation. A representative route includes:

  • Diazepane Ring Formation: Cyclization of diamines or hydrazines under acidic conditions .

  • Benzoylation: Reaction of the diazepane intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .

Key Reaction Conditions:

  • Temperature: 0–25°C for benzoylation to prevent side reactions.

  • Catalysts: Lewis acids (e.g., PdCl₂) for regioselective coupling .

Industrial-Scale Production

Industrial synthesis prioritizes scalability and purity. Continuous flow reactors and chromatographic purification (e.g., HPLC) are employed to achieve yields >85% .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The trifluoromethyl group directs electrophilic attacks to the benzoyl ring’s para position. Common reactions include:

  • Nitration: Yields nitro derivatives using HNO₃/H₂SO₄.

  • Sulfonation: Forms sulfonic acids with fuming H₂SO₄.

Ring-Opening Reactions

The diazepane ring undergoes hydrolysis under acidic conditions to produce linear diamines, which are valuable intermediates for polymer synthesis .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationH₂O₂, m-CPBASulfoxide or sulfone derivatives
ReductionH₂, Pd/CSaturated diazepane analogs
AlkylationR-X, K₂CO₃N-alkylated derivatives

Industrial and Materials Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to traditional ligands .

Advanced Materials

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and dielectric properties, making it suitable for high-performance electronics .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (50–70%) in diazepane ring formation. Future work should explore enzymatic cyclization or photochemical approaches.

Toxicity Profiling

Limited data exist on long-term toxicity. In vivo studies are needed to assess hepatic and renal safety.

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